The Role of NEK7 in Inflammatory Pathways: A Technical Guide
The Role of NEK7 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of inflammatory signaling, acting as an essential licensing factor for the activation of the NLRP3 inflammasome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning NEK7's function in inflammatory pathways, its structural interaction with NLRP3, and its implication in a range of inflammatory diseases. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug discovery.
Introduction to NEK7 and its Function in Inflammation
NEK7 is a serine/threonine kinase belonging to the Never in Mitosis A (NIMA)-related kinase family, traditionally known for its role in cell cycle progression, specifically in mitotic spindle formation and cytokinesis.[1][2] However, recent groundbreaking research has unveiled a pivotal, non-mitotic function for NEK7 as a key component in the innate immune response.[3][4] It is now established that NEK7 is an essential mediator for the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the host's defense against pathogens and cellular stress.[5][6]
Dysregulation of the NLRP3 inflammasome is implicated in a wide array of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, neurodegenerative diseases like Alzheimer's, and inflammatory bowel disease.[1][7][8] Given its crucial role in licensing NLRP3 activation, NEK7 has become a promising therapeutic target for the development of novel anti-inflammatory agents.[3][9][[“]]
The Molecular Mechanism of NEK7-Mediated NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
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Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[11][12]
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Activation (Signal 2): A diverse range of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances (e.g., monosodium urate crystals), trigger the second signal.[13][14] A common downstream event of these stimuli is the efflux of intracellular potassium ions (K+).[6][15][16]
NEK7 functions as a critical molecular switch downstream of potassium efflux.[6][16] In resting cells, NEK7 is not associated with NLRP3. However, upon K+ efflux, NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3.[1][7] This interaction is essential for inducing a conformational change in NLRP3, which licenses its oligomerization and the subsequent assembly of the complete inflammasome complex.[5][13][14] The assembled inflammasome consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] This proximity leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves gasdermin D to induce pyroptotic cell death.[13][17]
Interestingly, the kinase activity of NEK7 appears to be dispensable for NLRP3 inflammasome activation.[1][16] Instead, NEK7 acts as a scaffold, bridging adjacent NLRP3 subunits to facilitate the formation of the active inflammasome complex.[13][14] Recent evidence also suggests that NEK7 phosphorylation, downstream of K+ efflux and gasdermin D, can amplify NLRP3 inflammasome activation.[18]
It is noteworthy that NEK7's role is specific to the NLRP3 inflammasome and it is not required for the activation of other inflammasomes like NLRC4 or AIM2.[4][16]
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Caption: NEK7-mediated NLRP3 inflammasome activation pathway.
Structural Insights into the NEK7-NLRP3 Interaction
Cryo-electron microscopy studies have provided high-resolution structures of the human NLRP3-NEK7 complex, revealing the molecular basis of their interaction.[13][14][17] These studies show that the C-terminal lobe of NEK7 nestles against both the NACHT and LRR domains of NLRP3.[13][14] The interaction is characterized by electrostatic complementarity, with the positively charged NEK7 C-lobe interacting with the negatively charged surface of NLRP3.[17]
The structural data suggest that NEK7 acts as a bridge, connecting adjacent NLRP3 subunits through bipartite interactions, thereby facilitating the oligomerization required for inflammasome activation.[13][14] This structural understanding provides a valuable template for the rational design of small molecule inhibitors that can disrupt the NEK7-NLRP3 interaction.
Quantitative Data on NEK7's Role in Inflammation
The following tables summarize key quantitative data from studies investigating the role of NEK7 in inflammatory pathways.
Table 1: NEK7-NLRP3 Binding Affinity
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Human NLRP3 and NEK7 | Microscale Thermophoresis | 78.9 ± 38.5 nM | [13][17] |
Table 2: Effect of NEK7 Knockdown/Knockout on Inflammatory Responses
| Experimental System | Treatment | Measured Outcome | Effect of NEK7 Deficiency | Reference |
| NEK7-knockout iBMDMs | LPS + Nigericin | Caspase-1 processing | Abolished | [13] |
| NEK7-knockout iBMDMs | LPS + Nigericin | IL-1β secretion | Abolished | [13] |
| NEK7-knockdown primary cortical neurons | LPS + ATP | IL-1β secretion | Reversed LPS+ATP-induced secretion | [15] |
| NEK7-knockdown mice (TBI model) | Traumatic Brain Injury | NLRP3 and Caspase-1 mRNA | Significantly reduced | [15] |
| NEK7-knockdown mice (TBI model) | Traumatic Brain Injury | IL-1β and IL-18 secretion | Reversed | [15] |
| Inducible NEK7 knockout mice (gouty arthritis model) | Monosodium Urate (MSU) | Paw diameter, volume, and clinical score | Reduced by 53%, 51%, and 54% respectively | [19] |
| NEK7 knockout mice (peritonitis model) | Monosodium Urate (MSU) | Peritoneal exudate cells, neutrophils, monocytes | Significantly reduced influx | [20] |
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in this guide.
Co-immunoprecipitation of NEK7 and NLRP3
This protocol is adapted from studies demonstrating the interaction between NEK7 and NLRP3 in macrophages.[15][21]
Objective: To determine the in vivo interaction between NEK7 and NLRP3.
Materials:
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Bone marrow-derived macrophages (BMDMs)
-
LPS (1 µg/mL)
-
Nigericin (10 µM) or ATP (5 mM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-NLRP3 antibody
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Anti-NEK7 antibody
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Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Prime BMDMs with LPS for 4 hours.
-
Stimulate the cells with nigericin for 1 hour or ATP for 30 minutes.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-NLRP3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-NLRP3 and anti-NEK7 antibodies.
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Caption: Co-immunoprecipitation workflow for NEK7-NLRP3 interaction.
In Vitro Inflammasome Activation Assay
This protocol is based on methods used to assess NLRP3 inflammasome activation in cultured macrophages.[16][22]
Objective: To measure the secretion of IL-1β as an indicator of inflammasome activation.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) from wild-type and NEK7-knockout mice
-
LPS (100 ng/mL)
-
ATP (5 mM), Nigericin (5 µM), or MSU (200 µg/mL)
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Opti-MEM reduced-serum medium
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Human or mouse IL-1β ELISA kit
Procedure:
-
Seed iBMDMs in a 96-well plate and allow them to adhere overnight.
-
Prime the cells with LPS in Opti-MEM for 3 hours.
-
Stimulate the cells with ATP for 45 minutes, nigericin for 1 hour, or MSU for 6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
NEK7 as a Therapeutic Target in Inflammatory Diseases
The central role of NEK7 in licensing NLRP3 inflammasome activation makes it an attractive target for therapeutic intervention in a wide range of inflammatory disorders.[[“]] Several strategies are being explored to target the NEK7-NLRP3 axis:
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Small Molecule Inhibitors: Compounds designed to directly bind to NEK7 or the NEK7-binding site on NLRP3 can disrupt their interaction and prevent inflammasome activation.[[“]]
-
Natural Compounds: Some natural products, such as berberine, have been shown to directly target NEK7 and inhibit NLRP3 inflammasome activity.[[“]]
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Drug Repurposing: Existing drugs approved for other indications are being investigated for their potential to inhibit NEK7. For instance, the cancer drug entrectinib (B1684687) has been shown to directly target NEK7 and reduce inflammation in preclinical models.[[“]]
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Protein Degraders: The development of molecular glue degraders that specifically target NEK7 for proteasomal degradation represents a novel therapeutic approach.[[“]]
The ongoing research into NEK7 inhibitors holds significant promise for the development of a new class of anti-inflammatory drugs with broad therapeutic potential.[3][9]
Conclusion
NEK7 has been firmly established as a linchpin in the activation of the NLRP3 inflammasome, transitioning from its known mitotic functions to a critical regulator of innate immunity. Its specific and essential role in licensing NLRP3 activation, downstream of potassium efflux, provides a clear molecular mechanism that can be therapeutically targeted. The structural and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further explore the biology of NEK7 and to design novel therapeutic strategies for a multitude of debilitating inflammatory diseases. The continued investigation into the nuances of NEK7's function and regulation will undoubtedly pave the way for innovative treatments for NLRP3-driven pathologies.
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